6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key functional groups include:
- Oxolan-2-ylmethyl substituent: Introduces conformational flexibility and ether-based solubility.
- N-[(4-methylphenyl)methyl] carboxamide: Enhances lipophilicity and may influence receptor binding.
Structural elucidation likely employs crystallographic tools like SHELX or ORTEP-3 (as referenced in , and 5) .
Properties
Molecular Formula |
C26H27N5O3 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H27N5O3/c1-16-7-9-18(10-8-16)14-28-25(32)20-13-21-24(31(22(20)27)15-19-6-4-12-34-19)29-23-17(2)5-3-11-30(23)26(21)33/h3,5,7-11,13,19,27H,4,6,12,14-15H2,1-2H3,(H,28,32) |
InChI Key |
ZBAHCLHWLKOLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CC5CCCO5 |
Origin of Product |
United States |
Biological Activity
6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in biological applications due to its unique structural features and functional groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic structure with a triazatricyclo framework and includes an imino group and a carboxamide group. Its molecular formula is with a molecular weight of approximately 443 g/mol. The presence of the oxolan group enhances its solubility and potential bioactivity.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 443 g/mol |
| Functional Groups | Imino group, carboxamide group, oxolan group |
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and various biomolecules. Studies suggest that structural modifications can significantly influence its reactivity and biological properties. For instance, the introduction of methyl groups can enhance membrane permeability and bioavailability.
- Membrane Interaction : The compound's interaction with lipid membranes alters their fluidity and packing order, which may affect cellular processes such as signal transduction and transport mechanisms.
- Antioxidant Activity : Similar compounds have shown potential antioxidant properties, which can protect cells from oxidative stress.
- Cytotoxicity : Preliminary studies indicate that certain derivatives do not cause hemolysis in red blood cells, suggesting a favorable safety profile for therapeutic applications .
Therapeutic Applications
Research indicates potential applications in various fields:
- Cancer Treatment : Compounds with similar structures have been investigated for their anti-cancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating possible use as antimicrobial agents.
- Neuroprotective Effects : The antioxidant properties may lend themselves to neuroprotective applications in conditions like Alzheimer's disease.
Case Studies
- Study on Membrane Interaction : A comparative study on methylated flavonoids demonstrated that structural modifications can enhance interactions with biological membranes without causing cytotoxic effects . This suggests that the compound may exhibit similar behavior due to its complex structure.
- Antioxidant Potential : Research has highlighted the importance of methylation in enhancing the antioxidant activity of flavonoids . Given the structural similarities, it is plausible that 6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo could exhibit enhanced antioxidant properties.
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of related compounds indicated no significant hemolysis at tested concentrations . This points towards a potentially safe profile for further exploration in therapeutic contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
MFR-a and Methylofuran ()
While distinct in biological role (MFR-a is a methanogenic cofactor), methylofuran shares a furan-derived substituent (oxolan-2-ylmethyl) with the target compound. Key differences:
| Feature | Target Compound | Methylofuran (MFR-a) |
|---|---|---|
| Core Structure | Triazatricyclo framework | Linear glutamic acid-linked furan derivatives |
| Functional Groups | Imino, carboxamide, oxo | Formyl, α/β-linked glutamic acids |
| Bioactivity | Hypothesized kinase inhibition | One-carbon unit transfer in methanogenesis |
| Solubility | Moderate (ether + aromatic groups) | High (polar glutamic acid chains) |
The oxolan group in both compounds enhances solubility but serves divergent roles: conformational flexibility in the target vs. cofactor binding in MFR-a .
Benzothiazol-Spiro Derivatives ()
Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share:
- Spirocyclic frameworks : Both feature fused ring systems, though the target compound’s triazatricyclo core is more rigid.
- Substituent diversity : Benzothiazol groups in vs. oxolan and arylalkyl carboxamide in the target.
| Property | Target Compound | Benzothiazol-Spiro Derivatives |
|---|---|---|
| Synthetic Complexity | High (multiple stereocenters, fused rings) | Moderate (spiro + benzothiazol functionalization) |
| UV-Vis Absorption | Likely strong (conjugated imino and aromatic) | Confirmed strong (benzothiazol chromophore) |
| Reactivity | Potential keto-enol tautomerism | Stabilized via spiro conjugation |
The target compound’s imino group may confer stronger hydrogen-bonding capacity compared to the benzothiazol derivatives, influencing binding specificity .
Research Implications and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
